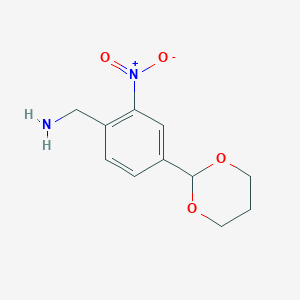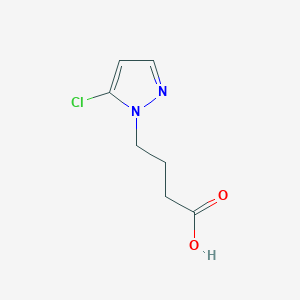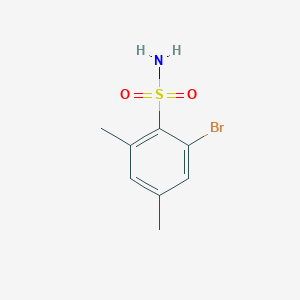![molecular formula C12H14O5S B15227101 7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol is a complex organic compound that features a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of compounds.
Wissenschaftliche Forschungsanwendungen
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which 7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonyl and spirocyclic moieties. Further research is needed to elucidate the exact mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and materials science.
Spiroindole and Spirooxindole: Compounds with similar spirocyclic structures that have shown significant biological activity.
Uniqueness
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol is unique due to its combination of a spirocyclic core and a methylsulfonyl group
Eigenschaften
Molekularformel |
C12H14O5S |
|---|---|
Molekulargewicht |
270.30 g/mol |
IUPAC-Name |
7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-ol |
InChI |
InChI=1S/C12H14O5S/c1-18(14,15)10-3-2-9(13)8-4-5-12(11(8)10)16-6-7-17-12/h2-3,13H,4-7H2,1H3 |
InChI-Schlüssel |
PJSAETRCYAMYDG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)O)CCC23OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)

![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)







![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine](/img/structure/B15227113.png)
![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227116.png)
